1-(4-fluorophenyl)-N,N,2,5-tetramethylpyrrole-3-carboxamide
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Overview
Description
OSM-S-93 is a pyrimidine-based sulfonamide compound that has garnered interest due to its potential as an antimalarial agent. Malaria, caused primarily by Plasmodium falciparum, remains a significant global health threat, necessitating the development of novel drugs with unique mechanisms of action .
Preparation Methods
The synthetic route for OSM-S-93 involves aminothieno pyrimidine benzene sulfonamide derivatives. Although specific synthetic procedures are not widely documented, OSM-S-93 was initially identified as part of a compound screen from a GSK library. Its structural divergence from previously known nucleoside sulfamates suggests a distinct mechanism of action .
Chemical Reactions Analysis
OSM-S-93 inhibits protein translation in P. falciparum by targeting the cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS). This enzyme-mediated reaction hijacking results in the formation of an Asn-OSM-S-93 adduct, blocking enzyme activity. Notably, human asparaginyl-tRNA synthetase (AsnRS) is less susceptible to this mechanism .
Common reagents and conditions for OSM-S-93 synthesis remain proprietary, but its low propensity for resistance development makes it a promising candidate for further investigation .
Scientific Research Applications
Antimalarial Activity: OSM-S-93 exhibits potent activity against P. falciparum cultures, making it a potential antimalarial drug candidate. Its low mammalian cell toxicity and resistance profile further support its development .
Beyond Malaria: While its primary focus lies in antimalarial research, OSM-S-93’s unique mechanism of action may have broader applications in other infectious diseases or protein translation-related disorders.
Mechanism of Action
OSM-S-93 inhibits PfAsnRS, disrupting protein synthesis in P. falciparum. The molecular targets and pathways involved in this process are still under investigation, but the Asn-OSM-S-93 adduct formation plays a central role .
Comparison with Similar Compounds
OSM-S-93 stands out due to its distinct structure and mechanism. further research is needed to compare it with other antimalarial compounds and explore its advantages over existing treatments.
Properties
Molecular Formula |
C15H17FN2O |
---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N,N,2,5-tetramethylpyrrole-3-carboxamide |
InChI |
InChI=1S/C15H17FN2O/c1-10-9-14(15(19)17(3)4)11(2)18(10)13-7-5-12(16)6-8-13/h5-9H,1-4H3 |
InChI Key |
ODHQTLKXAQYLEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)N(C)C |
Origin of Product |
United States |
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